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molecular formula C12H16O2 B7993550 Ethyl 2-(2,6-dimethylphenyl)acetate

Ethyl 2-(2,6-dimethylphenyl)acetate

Cat. No. B7993550
M. Wt: 192.25 g/mol
InChI Key: DYSITMINDVYNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507688B2

Procedure details

A 25 ml three-neck flask with magnetic stirrer, reflux condenser and dropping funnel is initially charged with 20 ml of tetrahydrofuran (THF) which has been dried over molecular sieve. The THF is heated to 50° C. while passing argon through for a few minutes, and then cooled again to room temperature. Still under argon, the following are now added: 17.2 mg [0.03 mmol=0.3 mol %] of bis(dibenzylideneacetone)palladium, 27.4 mg of P(o-tolyl)3 (tri-o-tolylphosphine) [0.09 mmol], 2.91 g of potassium fluoride (dried over P2O5 at 140° C.), 272 mg [1 mmol=10 mol %] of benzyltriethylammonium bromide, 1.5 g [10 mmol] of 2,6-dimethylphenylboronic acid and 2.56 g [15 mmol] of ethyl bromoacetate. This mixture is stirred under reflux in a gentle argon stream for 24 hours. Then it is filtered through a little Celite, and the filtercake is washed three times with 20 ml each time of ethyl acetate. The combined filtrates are extracted by shaking with 20 ml of 1 N hydrochloric acid. The aqueous phase is re-extracted twice with 20 ml of ethyl acetate each time. The combined organic phases are then washed with 20 ml of saturated aqueous NaCl solution, dried and concentrated. This gives 2.16 g of an oil which, according to GC-MS, as well as 8.9 area % of m-xylene, contains 72.9 area % of ethyl 2,6-dimethylphenylacetate. This corresponds to a yield of 81.9% of theory.
Quantity
27.4 mg
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
272 mg
Type
catalyst
Reaction Step One
Quantity
17.2 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.[F-].[K+].[CH3:25][C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([CH3:32])[C:27]=1B(O)O.Br[CH2:37][C:38]([O:40][CH2:41][CH3:42])=[O:39]>[Br-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].O1CCCC1>[CH3:25][C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([CH3:32])[C:27]=1[CH2:37][C:38]([O:40][CH2:41][CH3:42])=[O:39] |f:1.2,5.6,7.8.9|

Inputs

Step One
Name
Quantity
27.4 mg
Type
reactant
Smiles
CC1=C(C=CC=C1)P(C2=C(C=CC=C2)C)C3=C(C=CC=C3)C
Name
Quantity
2.91 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
1.5 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)B(O)O
Name
Quantity
2.56 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
272 mg
Type
catalyst
Smiles
[Br-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
17.2 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
This mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A 25 ml three-neck flask with magnetic stirrer, reflux condenser
CUSTOM
Type
CUSTOM
Details
has been dried over molecular sieve
CUSTOM
Type
CUSTOM
Details
through for a few minutes
TEMPERATURE
Type
TEMPERATURE
Details
cooled again to room temperature
ADDITION
Type
ADDITION
Details
Still under argon, the following are now added
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a gentle argon
FILTRATION
Type
FILTRATION
Details
Then it is filtered through a little Celite
WASH
Type
WASH
Details
the filtercake is washed three times with 20 ml each time of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined filtrates are extracted
STIRRING
Type
STIRRING
Details
by shaking with 20 ml of 1 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is re-extracted twice with 20 ml of ethyl acetate each time
WASH
Type
WASH
Details
The combined organic phases are then washed with 20 ml of saturated aqueous NaCl solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CC1=C(C(=CC=C1)C)CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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